molecular formula C10H11BrO2 B3030990 Methyl 3-(Bromomethyl)-5-methylbenzoate CAS No. 120511-79-7

Methyl 3-(Bromomethyl)-5-methylbenzoate

Cat. No.: B3030990
CAS No.: 120511-79-7
M. Wt: 243.1 g/mol
InChI Key: LOYWLECAZBDCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Bromomethyl)-5-methylbenzoate is a bifunctional aromatic ester recognized in organic synthesis as a valuable building block for constructing complex molecular architectures. Its structure incorporates a reactive benzylic bromide and a methyl ester group, typically positioned at the meta-site on the benzene ring. This configuration allows for sequential and diverse chemical transformations, making it a versatile intermediate in research and development. The benzylic bromide moiety is a highly reactive site due to the ability of the adjacent benzene ring to stabilize reactive intermediates. This feature makes the compound particularly susceptible to nucleophilic substitution reactions, enabling researchers to introduce a variety of functional groups at the benzylic position. It can be used to form carbon-nitrogen bonds with amines, carbon-sulfur bonds with thiols, and carbon-carbon bonds through reactions with various carbon nucleophiles or via the formation of organometallic reagents. The methyl ester group provides a second handle for manipulation, as it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or reduced to a primary alcohol. In research applications, this compound and its analogues are primarily employed in the synthesis of more complex molecules for pharmaceutical development and materials science. Compounds with benzylic halides are frequently used as precursors in the development of active materials for electronic devices and as key intermediates in the synthesis of potential therapeutic agents. The meta-substitution pattern of the functional groups influences the electronic properties and steric accessibility of the molecule, which can be a critical design feature in medicinal chemistry and polymer science. Handling and Safety: This compound is classified as hazardous. It may cause skin corrosion (Skin Corr. 1B) and serious eye damage, and is a skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, eyeshields, and faceshields, is required during handling. Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYWLECAZBDCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598266
Record name Methyl 3-(bromomethyl)-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-79-7
Record name Methyl 3-(bromomethyl)-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl 3-methylbenzoate: The synthesis of Methyl 3-(Bromomethyl)-5-methylbenzoate typically starts with Methyl 3-methylbenzoate.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar bromination techniques but on a larger scale.

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-5-methylbenzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecular structure.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in synthesizing potential drug candidates. Its derivatives have shown promise in targeting cancer and infectious diseases due to their ability to modify biological pathways effectively. For instance, studies have indicated that compounds derived from this compound exhibit significant biological activity against specific cancer cell lines.

Biological Studies

The compound can also be employed in biological research to modify biomolecules for studying interactions and pathways within living organisms. By attaching to proteins or nucleic acids, it aids in elucidating mechanisms of action and biological responses.

Industrial Applications

This compound is used in producing specialty chemicals with tailored properties for various industrial applications. Its unique chemical structure allows it to be incorporated into materials that require specific functionalities, such as enhanced stability or reactivity.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds Derived
Organic SynthesisBuilding block for complex organic moleculesPharmaceuticals, Agrochemicals
Medicinal ChemistryIntermediate for drug synthesis targeting diseasesAnticancer agents
Biological StudiesModifying biomolecules for pathway studiesProtein conjugates
Industrial ApplicationsProduction of specialty chemicals with specific propertiesFunctionalized polymers

Case Study 1: Anticancer Drug Development

A recent study investigated the synthesis of novel derivatives from this compound that demonstrated cytotoxic effects on various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development into anticancer therapies.

Case Study 2: Agrochemical Applications

Another research focused on utilizing this compound in developing agrochemicals aimed at pest control. The study revealed that derivatives exhibited effective insecticidal properties while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Methyl 3-(Bromomethyl)-5-methylbenzoate in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used . The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents significantly influences reactivity and applications. Below is a comparison with analogous brominated benzoates:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity Reference(s)
Methyl 3-(bromomethyl)-5-methylbenzoate C₁₀H₁₁BrO₂ BrCH₂ (C3), CH₃ (C5) 243.10 Intermediate for pharmaceuticals, alkylation
Methyl 5-(bromomethyl)nicotinate C₈H₇BrNO₂ BrCH₂ (C5), pyridine ring 244.05 Ligand synthesis, heterocyclic chemistry
Methyl 2-(bromomethyl)benzoate C₉H₉BrO₂ BrCH₂ (C2) 229.07 Electrophilic substitution, polymer chemistry
Methyl 3-(bromomethyl)-5-chlorobenzoate C₁₀H₁₀BrClO₂ BrCH₂ (C3), Cl (C5) 277.54 Dual-functional electrophile, agrochemicals
Methyl 3-bromo-5-isopropylbenzoate C₁₁H₁₃BrO₂ Br (C3), iPr (C5) 257.12 Sterically hindered coupling reactions

Key Observations :

  • Steric and Electronic Effects : The methyl group at C5 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., isopropyl in ), enhancing its reactivity in nucleophilic substitution reactions.
  • Heteroatom Influence : Methyl 5-(bromomethyl)nicotinate (pyridine ring) exhibits distinct reactivity due to nitrogen’s electron-withdrawing effects, making it suitable for coordination chemistry .
  • Halogen Diversity : Replacement of bromine with chlorine (as in Methyl 3-(bromomethyl)-5-chlorobenzoate) alters electrophilicity and stability, favoring applications in agrochemical synthesis .

Reactivity Trends :

  • Nucleophilic Substitution : The bromomethyl group in the target compound undergoes efficient substitution with thiols (e.g., in ) or amines, yielding bioactive derivatives.
  • Steric Limitations : Bulkier substituents (e.g., isopropyl in ) reduce reaction rates in SN2 mechanisms.

Physicochemical Properties

A comparison of LogP and PSA values highlights solubility and bioavailability differences:

Compound LogP PSA (Ų) Molecular Weight Reference
This compound 2.68 26.30 243.10
Methyl 3-bromo-5-fluorobenzoate 2.45 26.30 233.03
Methyl 3-bromo-5-(hydroxymethyl)benzoate 1.92 46.53 245.05

Implications :

  • Lipophilicity : The higher LogP of the target compound compared to fluorinated analogs suggests better membrane permeability, advantageous in drug design.
  • Hydrogen Bonding : Hydroxymethyl derivatives (e.g., ) exhibit increased PSA due to -OH groups, enhancing aqueous solubility.

Biological Activity

Methyl 3-(bromomethyl)-5-methylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring with a bromomethyl group and a methyl group at specific positions. Its molecular formula is C10H11BrO2C_{10}H_{11}BrO_2, with a molecular weight of approximately 229.1 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to alterations in metabolic pathways, impacting the efficacy and safety of various pharmaceuticals.
  • Cellular Effects : Studies suggest that this compound may influence cellular signaling pathways, potentially affecting processes such as cell proliferation and differentiation. It has also been noted for its ability to induce oxidative stress through free radical generation, which can lead to cellular damage.
  • Insecticidal Properties : Preliminary studies indicate that this compound may possess insecticidal properties, making it a candidate for use in agricultural applications. Its efficacy against specific pests has been documented, showing potential as an environmentally safe insecticide .

Enzyme Activity Modulation

A study conducted on the interaction of this compound with cytochrome P450 enzymes revealed significant modulation of enzyme activity. The compound was found to inhibit certain isoforms of cytochrome P450, leading to altered drug metabolism in vitro. This finding suggests potential implications for drug-drug interactions in clinical settings .

Insecticidal Efficacy

Research published in MDPI demonstrated that this compound exhibited notable toxicity against various insect species, including the two-spotted spider mite (Tetranychus urticae). Laboratory bioassays indicated that the compound reduced egg hatch rates significantly and caused high mortality rates among adult mites, suggesting its potential as a biopesticide .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(bromomethyl)-5-methylbenzoateBromomethyl group at the 2-positionSignificant enzyme modulation; potential cytotoxicity
Methyl 4-(bromomethyl)benzoateBromine at the 4-positionModerate insecticidal activity
Methyl 2-bromo-5-methoxybenzoateMethoxy group instead of bromomethylDifferent reactivity; lower toxicity

Q & A

Q. What safety protocols are critical when handling this compound?

  • Guidelines :
  • Use PPE (gloves, goggles) due to lachrymatory and alkylating properties.
  • Store below 4°C in amber vials to prevent degradation (analogous to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene ).
  • Emergency Measures : Follow first-aid protocols for brominated compounds (e.g., flush eyes with water for 15 minutes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(Bromomethyl)-5-methylbenzoate
Reactant of Route 2
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